molecular formula C11H16O3 B8306481 Ethyl 5-(3-furyl)pentanoate

Ethyl 5-(3-furyl)pentanoate

Cat. No.: B8306481
M. Wt: 196.24 g/mol
InChI Key: GVCGTJZGYQJKRB-UHFFFAOYSA-N
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Description

Ethyl 5-(3-furyl)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 3-furyl group. The furan ring introduces unique electronic and steric effects, distinguishing it from other esters in terms of solubility, aroma, and reactivity .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 5-(furan-3-yl)pentanoate

InChI

InChI=1S/C11H16O3/c1-2-14-11(12)6-4-3-5-10-7-8-13-9-10/h7-9H,2-6H2,1H3

InChI Key

GVCGTJZGYQJKRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=COC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Ethyl 5-(3-furyl)pentanoate and related esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent log P (Predicted) Boiling Point (°C)
Ethyl pentanoate C₇H₁₄O₂ 130.18 - 1.89 167–169
Ethyl hexanoate C₈H₁₆O₂ 144.21 - 2.64 198–200
Ethyl 5-(3-thienyl)pentanoate C₁₁H₁₆O₂S 224.31 3-Thienyl (sulfur) ~2.8* Not reported
This compound C₁₁H₁₆O₃ 196.24 3-Furyl (oxygen) ~2.3* Not reported

*Predicted based on furan’s polarity compared to thiophene .

  • Key Observations: The furan ring in this compound increases polarity compared to the thienyl analog due to oxygen’s electronegativity, reducing log P and enhancing water solubility . Ethyl pentanoate and hexanoate, lacking aromatic substituents, exhibit lower molecular weights and simpler degradation pathways during combustion .

Aroma and Flavor Profiles

Ethyl esters are critical in food and beverage industries due to their volatile aromatic properties:

  • Ethyl pentanoate: Imparts red apple and fruity notes, with a low odor threshold (0.001–0.01 ppm) .
  • Ethyl hexanoate: Contributes to pineapple and strawberry aromas, commonly detected in beers and wines .
  • This compound: Expected to exhibit herbal or caramel-like notes due to the furan moiety, akin to furaneol derivatives .

Sensory Impact :

  • Ethyl pentanoate’s high aroma intensity in beers is linked to its low threshold, whereas furyl-substituted esters may require higher concentrations for sensory detection due to increased molecular complexity .
(a) Food and Beverage
  • Ethyl pentanoate and hexanoate are key aroma compounds in alcoholic beverages .
  • This compound could enhance flavor complexity in fermented products, though its stability in high-ethanol matrices needs validation (e.g., reduced release at high ethanol content, as seen with ethyl octanoate ).
(b) Pharmaceuticals
  • Derivatives like Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate (CAS 1443322-98-2) are intermediates in antimicrobial or anticancer drug synthesis .
  • The furan group in this compound may confer bioactivity, similar to furan-containing antifungals .
(c) Biofuels
  • Ethyl pentanoate has been studied as a biofuel additive, with combustion properties (e.g., laminar burning velocity) optimized for engine efficiency . Substituted esters like the furyl derivative may alter ignition kinetics but lack experimental data .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(3-furyl)pentanoate, and how are intermediates characterized?

this compound can be synthesized via alkylation or coupling reactions. For example, analogous methods involve reacting bromopentanoate derivatives with furan-containing aldehydes under basic conditions (e.g., K₂CO₃/NaI in ethanol) . Key intermediates, such as ethyl 5-bromopentanoate, are purified via column chromatography (e.g., 99.9% EtOAc with 0.1% NH₄OH) and characterized using 1H^1H-NMR to confirm structural integrity. Observed signals (e.g., δ 1.22 ppm for ethyl CH₃, δ 4.08 ppm for ester OCH₂) validate successful synthesis .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • 1H^1H-NMR : Peaks for the ethyl group (triplet at δ ~1.22 ppm), furyl protons (aromatic signals at δ ~6.70 ppm), and ester carbonyl-linked CH₂ (δ ~2.32 ppm) .
  • IR Spectroscopy : Ester C=O stretch (~1729 cm1^{-1}) and furan ring vibrations (~1572 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 273 for related pentanoate derivatives) and fragmentation patterns align with expected structures .

Q. What purification methods are optimal for this compound and its derivatives?

Purification typically employs:

  • Column Chromatography : Using gradients of ethyl acetate/hexane or EtOAc/NH₄OH for polar intermediates .
  • Hydrolysis/Derivatization : Acidic or basic hydrolysis (e.g., NaOH in ethanol/water) to isolate carboxylic acid derivatives, followed by recrystallization .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of furan incorporation in this compound synthesis?

Regioselectivity depends on the electrophilic substitution pattern of the furan ring. For example, using NaH in DMF promotes nucleophilic attack at the 3-position of furan derivatives, while K₂CO₃/NaI in ethanol favors 2-substitution. Solvent polarity and base strength critically modulate reactivity, as shown in analogous syntheses of phenoxy-pentanoate derivatives .

Q. What mechanistic insights explain discrepancies in combustion kinetics data for Ethyl pentanoate derivatives?

Combustion studies reveal that Ethyl pentanoate oxidation in jet-stirred reactors (JSRs) at 10 atm shows temperature-dependent radical pathways. Discrepancies between experimental and modeled data (e.g., under fuel-rich conditions) arise from uncertainties in peroxy radical (ROO•) isomerization rates and β-scission pathways. Sensitivity analyses highlight the need for refined rate constants for C₅ ester-specific reactions .

Q. How does this compound interact with bacterial quorum-sensing systems?

In Bacillus subtilis, ethyl pentanoate modulates extracellular protein secretion. SDS-PAGE analyses show distinct band patterns (e.g., ~50 kDa proteins suppressed at 72 hours in the presence of the compound), suggesting interference with quorum-sensing-regulated proteases or biofilm-associated enzymes .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like ethyl 5-(1,2,3-trithian-4-yl)pentanoate (Thioctic Acid Impurity 34) require LC-MS/MS with selective ion monitoring (SIM) for detection. Challenges include distinguishing isobaric species and optimizing column phases (e.g., C18 with 0.1% formic acid) to resolve sulfur-containing analogs .

Methodological Guidance

Q. Designing kinetic experiments for Ethyl pentanoate oxidation: What parameters are critical?

Key parameters include:

  • Pressure/Temperature Ranges : 560–1160 K and 10 atm to mimic practical combustion conditions .
  • Equivalence Ratios (Φ) : Vary Φ (0.6–2.0) to map fuel-lean/rich behavior.
  • Species Profiling : Use GC-MS for intermediate quantification (e.g., aldehydes, ketones) and laser diagnostics for radical detection.

Q. Evaluating pharmacological potential: How to assess bioactivity of this compound derivatives?

  • In Vitro Assays : Screen against enzyme targets (e.g., cyclooxygenase) using fluorogenic substrates.
  • NMR-Based Binding Studies : Monitor chemical shift perturbations in 1H^1H- or 13C^{13}C-NMR to identify interactions with proteins .
  • Metabolic Stability : Use liver microsomes to measure half-life and identify major Phase I metabolites (e.g., hydroxylation at the furan ring) .

Resolving contradictory NMR data for ester derivatives: A case study approach.
Contradictions in 1H^1H-NMR splitting patterns (e.g., ethyl group triplets vs. quartets) often stem from solvent polarity or hydrogen bonding. For example, CDCl₃ vs. DMSO-d₆ can alter peak multiplicity due to differential solvation of the ester carbonyl. Always report solvent and temperature conditions explicitly .

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